2-Chloro-N-isopropyl-5-nitrobenzenesulfonamide
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Overview
Description
2-Chloro-N-isopropyl-5-nitrobenzenesulfonamide is a chemical compound with the molecular formula C9H11ClN2O4S and a molecular weight of 278.71 g/mol . This compound is characterized by the presence of a chloro group, an isopropyl group, and a nitro group attached to a benzenesulfonamide structure. It is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Chloro-N-isopropyl-5-nitrobenzenesulfonamide involves multiple steps. One common synthetic route includes the following steps :
Step 1: Thionyl chloride and N,N-dimethylformamide are used under reflux conditions.
Step 2: Triethylamine and tetrahydrofuran are used at temperatures ranging from 0 to 20°C.
Another method involves the use of ammonium chloride and zinc in methanol and water at temperatures between 20 to 40°C . Industrial production methods typically follow similar multi-step reactions to ensure high purity and yield.
Chemical Reactions Analysis
2-Chloro-N-isopropyl-5-nitrobenzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as zinc and ammonium chloride in methanol and water.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include thionyl chloride, N,N-dimethylformamide, triethylamine, and zinc . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Chloro-N-isopropyl-5-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-isopropyl-5-nitrobenzenesulfonamide involves its interaction with molecular targets and pathways. The nitro group can participate in redox reactions, while the chloro and isopropyl groups can influence the compound’s reactivity and binding properties.
Comparison with Similar Compounds
2-Chloro-N-isopropyl-5-nitrobenzenesulfonamide can be compared with other similar compounds, such as:
2-Chloro-N-isopropylbenzenesulfonamide:
2-Chloro-5-nitrobenzenesulfonamide: Lacks the isopropyl group, which influences its chemical properties and uses.
N-isopropyl-5-nitrobenzenesulfonamide: Lacks the chloro group, affecting its substitution reactions and other chemical behaviors.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical properties and applications.
Properties
IUPAC Name |
2-chloro-5-nitro-N-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O4S/c1-6(2)11-17(15,16)9-5-7(12(13)14)3-4-8(9)10/h3-6,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYERHQKIECRDSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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